3-Penten-1-ol, 4-methyl-, acetate
Overview
Description
Scientific Research Applications
Chiral β-Substituted Ketones Synthesis
Oxidation of (R)-(−)-(Z)- and (R)-(+)-(E)-3-penten-2-ol with Pd(II) using hydroxyl, methoxyl, acetate, and phenyl as nucleophiles produces β-substituted ketones. These products are optically active, indicating chiral transfer during the process, and have implications for stereochemical studies in organic synthesis (Hamed & Henry, 1997).
Formation of Tetrahydrofuran Derivatives
Manganese(III) oxidation of diketene and a 1,1-diarylethene results in tetrahydrofuran derivatives and acetonylation of alkenes. This process highlights the chemical versatility of 3-Penten-1-ol, 4-methyl-, acetate in forming diverse chemical structures (Nishino et al., 1996).
Ring Closure Reactions
The electrophilic reaction of 4-tert-butyl-4-penten-l-ol with reagents like mineral acids and mercuric acetate leads to products of 1,2-methyl rearrangement. This demonstrates the compound's reactivity in ring closure reactions, which is crucial for synthetic organic chemistry (Mihailović et al., 1999).
Synthesis of Sex Pheromones
E-2-Penten-4-yn-1-ol, a related compound, is used to synthesize 1,3-diene systems, which are crucial for creating sex pheromones for cotton pests. This application demonstrates the agricultural importance of such compounds (Yadav et al., 1989).
Hydroformylation in Water
The hydroformylation of 4-penten-1-ol and 3-buten-1-ol in water using HRh(CO)(TPPTS)3 shows that the reaction chemistry and kinetics are dependent on solution ionic strength. This research highlights the compound's role in catalytic processes in aqueous environments (Sullivan et al., 2004).
Identification in Methamphetamine Synthesis
A trace processing impurity identified in methamphetamine, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine, was traced back to trans-4-methyl-5-phenyl-4-penten-2-one, a ketone cluster produced during methamphetamine synthesis. This study provides insight into the chemical pathways involved in illicit drug synthesis (Toske et al., 2017).
Future Directions
properties
IUPAC Name |
acetic acid;4-methylpent-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCJQXDGKUWPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCO)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90842234 | |
Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929-12-4 | |
Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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